molecular formula C11H11Cl3N2 B13129023 5-(Chloromethyl)-2,2'-bipyridinedihydrochloride

5-(Chloromethyl)-2,2'-bipyridinedihydrochloride

Katalognummer: B13129023
Molekulargewicht: 277.6 g/mol
InChI-Schlüssel: UPFXGBLCQYLECF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(Chloromethyl)-2,2’-bipyridinedihydrochloride is a chemical compound that belongs to the class of bipyridine derivatives It is characterized by the presence of a chloromethyl group attached to the bipyridine structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)-2,2’-bipyridinedihydrochloride typically involves the chloromethylation of 2,2’-bipyridine. One common method includes the reaction of 2,2’-bipyridine with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the chloromethylated product.

Industrial Production Methods

In an industrial setting, the production of 5-(Chloromethyl)-2,2’-bipyridinedihydrochloride may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

5-(Chloromethyl)-2,2’-bipyridinedihydrochloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding oxidized products.

    Reduction Reactions: Reduction of the compound can yield reduced bipyridine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

The major products formed from these reactions include various substituted bipyridine derivatives, oxidized bipyridine compounds, and reduced bipyridine species.

Wissenschaftliche Forschungsanwendungen

5-(Chloromethyl)-2,2’-bipyridinedihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and catalysis. Its ability to form stable complexes with metal ions makes it valuable in the synthesis of coordination compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical applications.

    Industry: It is used in the development of advanced materials and as a precursor in the synthesis of other chemical compounds.

Wirkmechanismus

The mechanism of action of 5-(Chloromethyl)-2,2’-bipyridinedihydrochloride involves its interaction with molecular targets such as metal ions and biological macromolecules. The chloromethyl group can participate in covalent bonding with nucleophilic sites on proteins and enzymes, leading to potential biological effects. The bipyridine moiety can coordinate with metal ions, influencing various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,2’-Bipyridine: A parent compound without the chloromethyl group, commonly used as a ligand in coordination chemistry.

    4,4’-Dimethyl-2,2’-bipyridine: A derivative with methyl groups instead of chloromethyl, used in similar applications.

    5-(Bromomethyl)-2,2’-bipyridine: A brominated analog with similar reactivity and applications.

Uniqueness

5-(Chloromethyl)-2,2’-bipyridinedihydrochloride is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and potential for forming covalent bonds with nucleophiles. This makes it particularly valuable in applications requiring specific chemical modifications and interactions.

Eigenschaften

Molekularformel

C11H11Cl3N2

Molekulargewicht

277.6 g/mol

IUPAC-Name

5-(chloromethyl)-2-pyridin-2-ylpyridine;dihydrochloride

InChI

InChI=1S/C11H9ClN2.2ClH/c12-7-9-4-5-11(14-8-9)10-3-1-2-6-13-10;;/h1-6,8H,7H2;2*1H

InChI-Schlüssel

UPFXGBLCQYLECF-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=NC(=C1)C2=NC=C(C=C2)CCl.Cl.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.